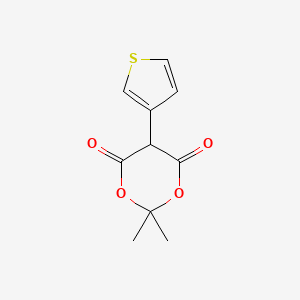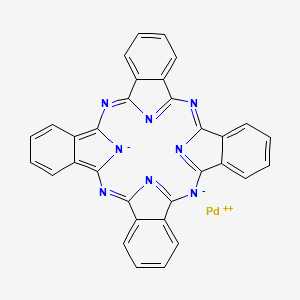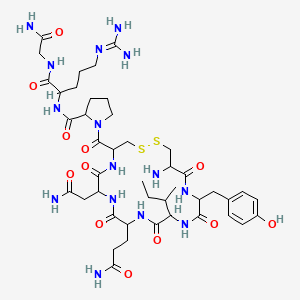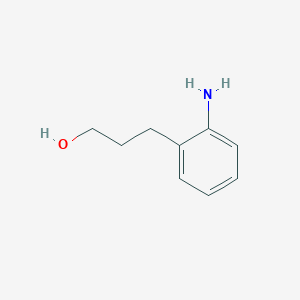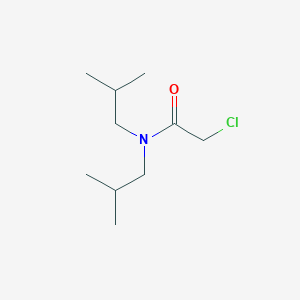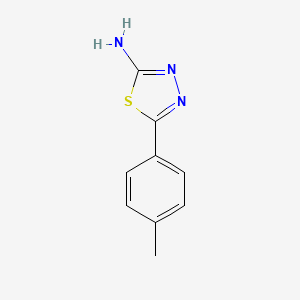
2-氨基-5-(4-甲基苯基)-1,3,4-噻二唑
描述
The compound “5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of two nitrogen atoms, two carbon atoms, and a sulfur atom .
Synthesis Analysis
While specific synthesis methods for “5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine” were not found, similar compounds have been synthesized through various methods . For instance, the synthesis of 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole involved the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid .科学研究应用
抗利什曼原虫和抗疟疾活性
2-氨基-5-(4-甲基苯基)-1,3,4-噻二唑: 已经被研究用于治疗利什曼病和疟疾等热带疾病。该化合物是一系列具有药理作用的吡唑类化合物的成员。 特别是,该化合物的衍生物在抑制利什曼原虫的生长和抑制感染小鼠的伯氏疟原虫方面显示出有希望的结果,利什曼原虫和伯氏疟原虫分别是利什曼病和疟疾的病原体 .
分子对接研究
该化合物的衍生物已被用于分子对接研究,以预测其与生物靶标的相互作用。 例如,通过对Lm-PTR1的分子对接,证明了某些衍生物的抗利什曼原虫活性,为该化合物的潜在作用机制提供了见解 .
肼偶联吡唑的合成
已使用2-氨基-5-(4-甲基苯基)-1,3,4-噻二唑衍生的中间体合成了具有显著抗利什曼原虫和抗疟疾活性的肼偶联吡唑。 这展示了该化合物作为合成具有药理活性的吡唑的前体的多功能性 .
药效团的开发
该化合物作为一种潜在的药效团,可用于制备安全有效的抗利什曼原虫和抗疟疾药物。 其结构特点允许对其进行修饰,从而可以开发出针对耐药性恶性疟原虫菌株具有改善疗效的新药 .
化学分析和质量控制
可以使用元素微量分析、FTIR 和 1H NMR等技术来验证该化合物的纯度和结构。 这些方法对于确保该化合物在药物研究和开发中的使用质量和一致性至关重要 .
未来方向
属性
IUPAC Name |
5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDPCNCAFSBFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345564 | |
| Record name | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26907-54-0 | |
| Record name | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the thiadiazole ring in 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine?
A1: Research indicates that the thiadiazole ring in 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine exhibits a planar conformation. [, ] This planarity can influence the molecule's overall shape and potentially impact its interactions with other molecules or biological targets.
Q2: How was 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine synthesized in the reported studies?
A2: Two distinct synthetic approaches were employed:
- Method 1: Reacting 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine with 4-chlorobenzaldehyde yielded the desired compound. [] This method highlights the reactivity of the amine group on the thiadiazole ring.
- Method 2: A multi-step synthesis starting from N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivatives led to the formation of 5-(p-Tolyl)-1,3,4-thiadiazol-2-amine. [] This approach demonstrates alternative synthetic routes and potential building block strategies.
Q3: What are the key structural features of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine revealed by its crystal structure?
A3: Analysis of the crystal structure of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine revealed a dihedral angle of 31.19° between the planar thiadiazole ring and the phenyl ring. [] Additionally, the crystal structure showed the presence of intermolecular hydrogen bonds (N—H⋯N), which contribute to the molecule's packing arrangement in the solid state. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




